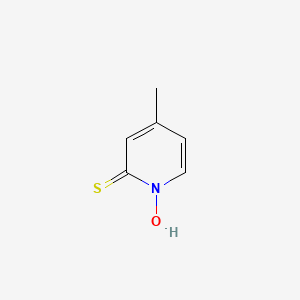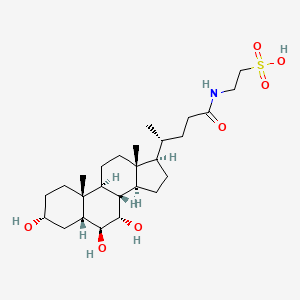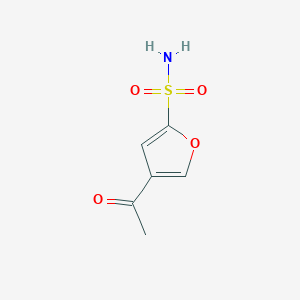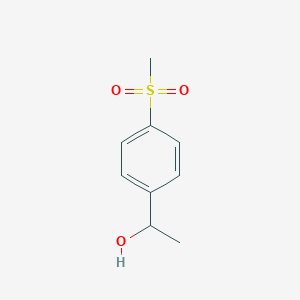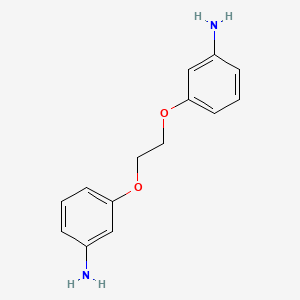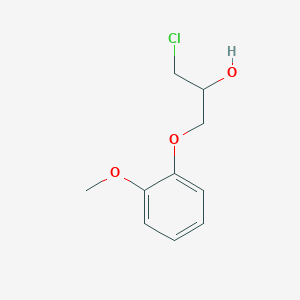
2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-
説明
“2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-” is a chemical compound with the molecular formula C10H13ClO3 . It is also known by other names such as "1-(2-Methoxyphenoxy)-3-chloro-2-propanol" .
Molecular Structure Analysis
The molecular structure of “2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-” consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The exact structure can be found in databases like PubChem and ChemSpider .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-” include a density of 1.2±0.1 g/cm3, a boiling point of 334.9±27.0 °C at 760 mmHg, and a flash point of 156.4±23.7 °C . It has a molar refractivity of 55.2±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 179.7±3.0 cm3 .科学的研究の応用
Chemoenzymatic Synthesis Applications
A notable study involves the chemoenzymatic synthesis of a potential antihypertensive agent, where the kinetic resolution of 1-chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol plays a critical role. This process highlights an efficient method for preparing oxirane precursors critical for synthesizing potent antihypertensive agents. The use of enzymatic resolution offers high enantioselectivity and facilitates the recovery of intermediates, showcasing the compound's significance in the synthesis of medically relevant molecules (Regla et al., 2008).
Pharmacokinetic Studies
Another research application is in pharmacokinetic studies, particularly in the enantioselective determination of novel antihypertensive agents in biological samples. A study demonstrated a liquid chromatography with tandem mass spectrometry method for determining the enantiomers of a novel antihypertensive agent, derived from 1-[4-(2-methoxyethyl)phenoxy]-3-[2-(2-methoxyphenoxy)ethylamino]-2-propanol, in rat plasma and tissue samples. This methodology underscores the compound's utility in developing and analyzing new pharmaceutical agents (He et al., 2017).
Biocatalysis and Biotransformation
The compound also finds applications in biocatalysis and biotransformation, where it serves as a precursor for synthesizing enantiomers of drugs like ranolazine, an anti-anginal medication. The synthesis involves kinetic resolution and stereoinversion reactions mediated by lipases, illustrating the compound's versatility in the enantioselective synthesis of pharmacologically active molecules (Moen et al., 2005).
Environmental and Material Science Research
In environmental and material science, the compound's derivatives have been studied for their role in photocatalytic degradation processes and as intermediates in producing materials with specific properties. For instance, studies on the transformation of biomass pyrolysis oil components over zeolite catalysts and the photocatalytic degradation of pollutants highlight the compound's relevance in environmental remediation and sustainable chemistry applications (Gayubo et al., 2004).
将来の方向性
作用機序
Target of Action
It is known to be an intermediate in the synthesis of metoprolol , a selective β1-blocker drug . Therefore, it can be inferred that the compound might interact with similar targets as metoprolol, such as β1-adrenergic receptors.
Mode of Action
Given its role as an intermediate in the synthesis of metoprolol , it may share similar interactions with its targets. Metoprolol acts by selectively inhibiting β1-adrenergic receptors, thereby reducing the heart rate and blood pressure .
Biochemical Pathways
As an intermediate in the synthesis of metoprolol , it may be involved in the same biochemical pathways. Metoprolol affects the adrenergic signaling pathway, specifically inhibiting the action of catecholamines on β1-adrenergic receptors .
Pharmacokinetics
As an intermediate in the synthesis of metoprolol , its pharmacokinetic properties may be similar. Metoprolol is well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
As an intermediate in the synthesis of metoprolol , its effects may be similar. Metoprolol reduces heart rate and blood pressure by selectively inhibiting β1-adrenergic receptors .
Action Environment
Factors such as temperature, ph, and the presence of other substances can generally affect the stability and efficacy of chemical compounds .
特性
IUPAC Name |
1-chloro-3-(2-methoxyphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLRDAZOIOYMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25772-81-0 | |
| Record name | 1-Chloro-3-(2-methoxyphenoxy)-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025772810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CHLORO-3-(2-METHOXYPHENOXY)-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE9VL4D4T8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


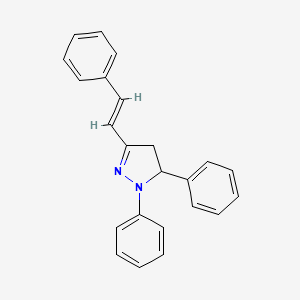
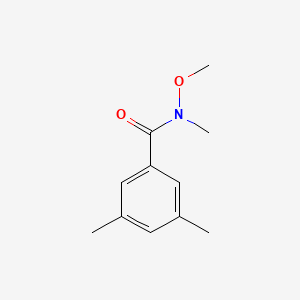

![(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-2,3-Dihydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B3326424.png)
![4-Amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3326429.png)
![(2E)-But-2-enedioic acid--10-[3-(dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile (1/1)](/img/structure/B3326437.png)
